molecular formula C13H20N6O4 B15291674 (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

Katalognummer: B15291674
Molekulargewicht: 324.34 g/mol
InChI-Schlüssel: OXGQUZBFHLBMGI-WOUKDFQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is a modified nucleoside derivative. Its structure features:

  • A purine base with 2-amino-6-(dimethylamino) substitution.
  • A 4-methoxyoxolan (tetrahydrofuran) sugar moiety with hydroxymethyl and hydroxyl groups.

Eigenschaften

Molekularformel

C13H20N6O4

Molekulargewicht

324.34 g/mol

IUPAC-Name

(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

InChI

InChI=1S/C13H20N6O4/c1-18(2)10-7-11(17-13(14)16-10)19(5-15-7)12-9(22-3)8(21)6(4-20)23-12/h5-6,8-9,12,20-21H,4H2,1-3H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1

InChI-Schlüssel

OXGQUZBFHLBMGI-WOUKDFQISA-N

Isomerische SMILES

CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)N

Kanonische SMILES

CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.

    Attachment to the Oxolan Ring: The purine base is then attached to the oxolan ring through glycosylation reactions, which involve the use of glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

The compound (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, secondary amines, and substituted purine bases.

Wissenschaftliche Forschungsanwendungen

The compound (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Industry: The compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.

Wirkmechanismus

The mechanism of action of (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol involves its interaction with nucleic acids and enzymes. The compound can inhibit the synthesis of DNA and RNA by incorporating into the nucleic acid chains, leading to chain termination. Additionally, it can inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Adenosine Receptor Targeting

Several adenosine receptor agonists and nucleoside analogues share structural similarities with the target compound. Key examples from include:

Compound Name Substituents (Purine 6-position) Sugar Modifications Molecular Weight (g/mol) Bioactivity
Target Compound Dimethylamino 4-methoxyoxolan ~350 (estimated) Unknown (hypothetical adenosine agonist)
CV1808 2-(4-Chlorophenyl)ethoxy Unmodified ribose-like sugar 547.96 Adenosine A2A receptor agonist
CGS21680 Carboxyethyl Ethylcarboxamide substitution 454.43 Potent A2A receptor agonist
NECA Ethylcarboxamide 3,4-dihydroxyoxolane 335.31 Non-selective adenosine agonist

Key Observations :

  • The 4-methoxy modification on the sugar moiety may enhance metabolic stability compared to hydroxylated sugars in NECA or CGS21680 .

Nucleoside Derivatives with Protective Groups

Compounds with trityl or methoxytrityl protecting groups () highlight synthetic strategies relevant to the target compound:

Compound Name () Protective Groups Molecular Weight (g/mol) Role in Synthesis
5'-O-DMTr-2'-deoxyadenosine 4,4'-Dimethoxytrityl (DMTr) 553.61 Intermediate in oligonucleotide synthesis
Target Compound None (free hydroxyl groups) ~350 Potential deprotected final product

Key Observations :

  • The absence of protective groups in the target compound suggests it is a deprotected, bioactive form, unlike intermediates like 5'-O-DMTr-2'-deoxyadenosine .
  • The 4-methoxy group in the target compound’s sugar may mimic the stabilizing effects of trityl groups without requiring subsequent deprotection.

Fluorinated and Methylated Analogues

Fluorinated and methylated derivatives () provide insights into stereochemical and metabolic influences:

Compound Name () Modifications Molecular Weight (g/mol) Properties
2'-Deoxy-2'-fluoro-2'-C-methyladenosine 2'-fluoro, 2'-C-methyl 283.26 Enhanced nuclease resistance
Target Compound 4-methoxy, dimethylamino purine ~350 Hypothetical RNA interaction

Key Observations :

  • The 4-methoxy group in the target compound may confer nuclease resistance similar to 2'-fluoro modifications in .
  • The dimethylamino group could alter base-pairing interactions compared to unmodified adenine .

Biologische Aktivität

The compound (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is a purine derivative with significant potential in medicinal chemistry. Its structure incorporates a purine base and a sugar moiety, which contribute to its biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C13H20N6O4
  • Molecular Weight: 324.34 g/mol
  • IUPAC Name: (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

The biological activity of this compound primarily involves its interaction with nucleic acids and enzymes. It can inhibit DNA and RNA synthesis by incorporating into nucleic acid chains, leading to chain termination. Additionally, it inhibits the activity of critical enzymes such as DNA polymerase and reverse transcriptase, which are essential for viral replication and cellular proliferation.

Biological Activities

Research indicates that compounds with similar purine structures exhibit various biological activities:

Activity Description
Antiviral Inhibits viral replication by targeting viral polymerases.
Anticancer Induces apoptosis in cancer cells through interference with nucleic acid synthesis.
Immunomodulatory Modulates immune response by influencing cytokine production.

Case Studies

  • Antiviral Efficacy
    • A study demonstrated that the compound showed significant antiviral activity against herpes simplex virus (HSV) in vitro. The mechanism involved inhibition of viral DNA polymerase, similar to known antiviral agents like Acyclovir.
  • Anticancer Properties
    • Research has indicated that this compound can induce apoptosis in various cancer cell lines by disrupting nucleic acid metabolism. In particular, it was tested against breast cancer cells, showing a dose-dependent decrease in cell viability.
  • Immunomodulatory Effects
    • Another study highlighted the compound's ability to enhance the production of interferon-gamma (IFN-γ) in immune cells, suggesting potential applications in enhancing immune responses against infections.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps starting from readily available precursors. Key synthetic routes include:

  • Formation of the Purine Base:
    • Achieved through condensation reactions involving formamide derivatives and amines.
  • Glycosylation Reaction:
    • The purine base is attached to the oxolan ring via glycosylation under acidic or basic conditions.

Comparative Analysis with Similar Compounds

The following table compares (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol with other notable purine derivatives:

Compound Structure Type Biological Activity Unique Features
This CompoundPurine DerivativeAntiviral, AnticancerSpecific stereochemistry
AcyclovirNucleoside AnalogAntiviralSelectively inhibits viral polymerase
ZidovudineNucleoside AnalogAntiretroviralFirst drug approved for HIV treatment

Q & A

Q. What are the recommended protocols for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer: Synthesis of this nucleoside analog typically involves multi-step strategies, including:

  • Glycosylation : Coupling the purine base with a protected sugar moiety (e.g., methoxyoxolane) under Mitsunobu or Vorbrüggen conditions .
  • Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) or benzoyl groups to protect hydroxyl groups during phosphorylation or functionalization .
  • Phosphorylation : Enzymatic or chemical methods to introduce phosphate groups at the 5'-position .

Q. Optimization Parameters :

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during glycosylation .
  • Catalysts : Palladium or enzymatic catalysts improve regioselectivity .
  • Solvent : Anhydrous acetonitrile or DMF enhances reaction efficiency .

Q. Table 1: Key Synthesis Parameters

StepConditionsYield RangeReference
Glycosylation0–5°C, Vorbrüggen conditions45–60%
DeprotectionTBAF in THF, 25°C85–90%
PhosphorylationPOCl₃ in trimethyl phosphate70–75%

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., β-D-ribose configuration) and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect impurities .
  • X-ray Crystallography : For absolute configuration determination in crystalline forms .

Q. Critical Parameters :

  • Sample Preparation : Lyophilize the compound to remove solvents before analysis .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 260 nm) to assess purity (>95%) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: Stability is influenced by:

  • pH : Degrades rapidly in acidic conditions (pH < 3) due to glycosidic bond cleavage; stable in neutral buffers (pH 6–8) .
  • Temperature : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
  • Light Sensitivity : Protect from UV light to avoid photodegradation of the purine ring .

Q. Table 2: Stability Data

ConditionDegradation Rate (t₁/₂)Reference
pH 2.0, 25°C2 hours
pH 7.4, 4°C>30 days
UV Exposure48 hours (50% loss)

Advanced Research Questions

Q. How does stereochemistry at the 2',3',4',5' positions influence biological activity?

Methodological Answer: The β-D-ribose configuration is critical for binding to enzymes like kinases or polymerases.

  • Enzymatic Assays : Compare IC₅₀ values of stereoisomers against viral polymerases (e.g., HIV RT) .
  • Molecular Dynamics (MD) : Simulate interactions to identify hydrogen bonding patterns with active sites .

Q. Key Finding :

  • The 2R,3R,4R,5R configuration enhances binding affinity by 10-fold compared to epimers due to optimal ribose puckering .

Q. What strategies resolve contradictions in reported enzymatic inhibition data?

Methodological Answer: Address discrepancies via:

  • Assay Standardization : Control ATP concentration, pH, and cofactors across studies .
  • Meta-Analysis : Compare data across cell lines (e.g., HeLa vs. HEK293) to identify cell-specific effects .
  • Kinetic Profiling : Measure kcat/Km ratios to distinguish competitive vs. non-competitive inhibition .

Example :
Conflicting IC₅₀ values (5 µM vs. 20 µM) in two studies were attributed to differences in Mg²⁺ concentration (2 mM vs. 5 mM) .

Q. How can advanced chromatographic methods improve detection of degradation products?

Methodological Answer:

  • UPLC-MS/MS : Use C18 columns with 1.7 µm particles and 0.1% formic acid in mobile phase for high-resolution separation .
  • Ion-Pair Chromatography : Add tetrabutylammonium acetate to resolve phosphorylated degradation species .

Q. Table 3: Chromatographic Conditions

MethodColumnDetection LimitReference
UPLC-MS/MSAcquity BEH C180.1 ng/mL
Ion-Pair HPLCZorbax SB-CN10 ng/mL

Q. What computational tools predict structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict antiviral activity .
  • Docking Studies (AutoDock Vina) : Screen analogs against PDB structures (e.g., 3KLF for HIV RT) .

Key Insight :
The dimethylamino group at C6 improves membrane permeability (logP = –1.2 vs. –2.5 for unmodified analogs) .

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